6-Amino-1H-indole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBAWCHNGDKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668538 | |
| Record name | 6-Amino-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-07-3 | |
| Record name | 6-Amino-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Amino 1h Indole 2 Carbonitrile and Its Precursors
De Novo Synthesis of the Indole (B1671886) Ring System
This approach involves the formation of the bicyclic indole structure from acyclic or simpler cyclic precursors. The strategic introduction of the amino and nitrile functionalities is a key consideration in these synthetic routes.
Classical indole syntheses, such as the Fischer, Reissert, and Madelung reactions, provide foundational methods for constructing the indole core. While these methods are versatile, their application to the synthesis of 6-aminoindoles often requires specifically substituted starting materials.
The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 6-aminoindoles, a 4-aminophenylhydrazine derivative would be the logical starting material. A notable example is the use of polyphosphoric acid as a catalyst for the cyclization of nitrophenylhydrazones of ethyl pyruvate, which after hydrolysis and decarboxylation yield the corresponding nitroindoles. acs.org These nitroindoles can then be reduced to the desired aminoindoles.
The Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, can also be adapted for the synthesis of substituted indoles. rsc.org However, the harsh reaction conditions can limit its applicability for substrates with sensitive functional groups.
More contemporary methods offer milder conditions and greater regioselectivity. For instance, a transition-metal-free method promoted by cesium carbonate (Cs₂CO₃) has been developed for the synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds. rsc.orgrsc.org This reaction forms two new C-C and C-N bonds with high regioselectivity.
The introduction of a nitrile group at the C2 position of the indole ring is a crucial step. The C2 position of indole is known to be acidic after N-protection, allowing for lithiation followed by reaction with an electrophilic cyanide source. wikipedia.org
Direct C2-cyanation of indoles has been achieved using various reagents and catalysts. A copper-mediated C2-cyanation of indoles has been reported, utilizing acetonitrile (B52724) as a non-metallic cyanide source. nih.gov This method relies on the installation of a removable pyrimidyl group on the indole nitrogen to ensure C2 selectivity. Rhodium(III)-catalysis with p-toluenesulfonyl cyanide as the cyanide source also provides a versatile method for the cyanation of (hetero)aryl compounds. researchgate.net
Another approach involves the use of zinc-catalyzed direct cyanation of indoles with nitromethane (B149229) serving as the source of the cyano group. nih.gov Palladium-catalyzed cyanation of the C-H bond at the 3-position of indole using a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe cyanide source has also been reported, although this method targets the C3 position. rsc.org
| Cyanation Method | Cyanide Source | Catalyst/Reagent | Selectivity |
| Copper-mediated | Acetonitrile | Copper | C2 |
| Rhodium-catalyzed | p-Toluenesulfonyl cyanide | Rhodium(III) | - |
| Zinc-catalyzed | Nitromethane | Zinc | - |
| Palladium-catalyzed | NH₄HCO₃/DMSO | Palladium | C3 |
The regioselective introduction of an amino group at the C6 position is often achieved by starting with a precursor already containing a nitrogen-based functional group at the corresponding position of the benzene (B151609) ring. For instance, the use of m-nitroaniline in a reaction with enolizable ketones in the presence of a strong base like potassium t-butoxide can yield 4- and 6-substituted nitroindoles. researchgate.net The nitro group can then be reduced to the desired amino group.
Ruthenium-catalyzed C-H alkylation has been shown to be effective for the selective functionalization of the C6 position of indole derivatives. acs.org This method utilizes a directing group at the nitrogen and an ancillary directing group at the C3 position to achieve high yields of C6-alkylated products. While this method demonstrates C6 selectivity, its direct application for amination would require further modification.
Functional Group Interconversions on Existing Indole Scaffolds
This strategy begins with a readily available indole-2-carbonitrile or a precursor and introduces the 6-amino group through functional group transformations.
A common and effective method for introducing a 6-amino group is through the reduction of a 6-nitroindole precursor. The synthesis of 6-nitroindoles can be accomplished through various nitration reactions or de novo syntheses as previously mentioned. acs.orgrsc.orgrsc.orgresearchgate.net The subsequent reduction of the nitro group is a well-established transformation.
A variety of reducing agents can be employed for this purpose. A study on the synthesis of azidotryptamines demonstrated the simultaneous reduction of a nitro group and an amide side chain using lithium aluminum hydride (LiAlH₄). nih.gov Another efficient method involves the use of hydrazinium (B103819) monoformate with Raney nickel for the facile reduction of nitro moieties. acs.org
Similarly, a 6-azidoindole-2-carbonitrile can serve as a precursor to the 6-amino derivative. The azido (B1232118) group can be introduced from an amino group via diazotization followed by reaction with an azide (B81097) salt. nih.gov The reduction of the azido group to an amine is typically achieved through catalytic hydrogenation or with reducing agents like LiAlH₄. The synthesis and application of azidoindolines have been reviewed, highlighting various methods for introducing the azido group. mdpi.com
| Precursor | Reducing Agent | Product |
| 6-Nitroindole | Lithium aluminum hydride (LiAlH₄) | 6-Aminoindole (B160974) |
| 6-Nitroindole | Hydrazinium monoformate/Raney Nickel | 6-Aminoindole |
| 6-Azidoindole | Catalytic Hydrogenation or LiAlH₄ | 6-Aminoindole |
Direct amination at the C6 position of an indole-2-carbonitrile derivative, often starting from a halogenated precursor, is another viable synthetic route. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This would typically involve the reaction of a 6-haloindole-2-carbonitrile (e.g., 6-bromo- or 6-iodoindole-2-carbonitrile) with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium or copper catalyst.
Nitrile Group Formation from Carboxylic Acid or Amide Precursors
The conversion of a carboxylic acid or a primary amide group at the C2 position of the indole ring into a nitrile is a key transformation in the synthesis of indole-2-carbonitrile derivatives. This is most commonly achieved through dehydration of the corresponding 1H-indole-2-carboxamide precursor.
A prevalent method for this dehydration involves the use of phosphorus oxychloride (POCl₃). nih.govresearchgate.net In a typical procedure, the 1H-indole-2-carboxamide is treated with an excess of POCl₃, often in a solvent like chloroform, and heated under reflux. nih.govresearchgate.net The reaction proceeds via the formation of a Vilsmeier-like intermediate, which then eliminates water to yield the desired nitrile. Following the reaction, a careful workup, typically involving quenching with an aqueous base such as ammonium hydroxide, is necessary to neutralize the excess reagent and isolate the product. nih.gov The crude product is often purified by column chromatography. nih.gov Using this method, 1H-indole-2-carbonitrile has been synthesized from 1H-indole-2-carboxamide in good yields. nih.govresearchgate.net
Alternative dehydrating agents can also be employed for this transformation. Reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and cyanuric chloride in the presence of N,N-dimethylformamide (DMF) are known to effectively dehydrate primary amides to nitriles. libretexts.orgmdpi.comresearchgate.net For instance, indole-3-acetamide (B105759) has been successfully dehydrated to indole-3-acetonitrile (B3204565) using cyanuric chloride/DMF, demonstrating the utility of this reagent system for indole derivatives. mdpi.comresearchgate.net While direct conversion from the carboxylic acid is less common, it can be achieved by first converting the acid to the primary amide, which is then dehydrated as described. clockss.orgorgsyn.org
Advanced Synthetic Techniques
Modern organic synthesis provides a powerful toolkit for the construction and functionalization of complex heterocyclic scaffolds like indole-2-carbonitriles. These methods include transition metal-catalyzed reactions for introducing substituents, multi-component reactions for rapid assembly of the core structure, and green chemistry approaches that improve the environmental profile of the synthesis.
Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the indole-2-carbonitrile scaffold, particularly at the C3 position. nih.govnih.gov These reactions typically utilize a 3-halo-1H-indole-2-carbonitrile precursor, which can be coupled with a wide variety of partners to introduce new carbon-carbon bonds. nih.gov Palladium catalysts are most commonly employed for these transformations. nih.govyoutube.com
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It has been successfully applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives to introduce various alkynyl substituents at the C3 position. nih.gov The reaction is typically catalyzed by a palladium(II) complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI, in the presence of a base like triethylamine (B128534) (Et₃N). nih.govresearchgate.net This method tolerates a range of functional groups on the alkyne partner, affording 3-alkynyl-indole-2-carbonitriles in moderate to good yields (69-90%). nih.gov
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with a halide. youtube.comacs.org This reaction has been used to synthesize 3-aryl- and 3-vinyl-indole-2-carbonitriles from their 3-iodo precursors. nih.gov Key advantages include the stability and low toxicity of the boronic acid reagents. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with a halide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com It has been used to functionalize 3-iodo-indole-2-carbonitriles, although yields can be variable. nih.gov For example, coupling with certain organotin reagents has been achieved using a palladium catalyst in DMF, but attempts with other stannanes like tributyl(vinyl)stannane were unsuccessful under the reported conditions, yielding no product. nih.gov A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org
Heck Reaction: The Mizoroki-Heck reaction couples an alkene with a halide to form a substituted alkene. wikipedia.orgorganic-chemistry.org This has proven to be a highly efficient method for introducing vinyl groups at the C3 position of the indole-2-carbonitrile core. nih.gov Coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various olefins in the presence of a palladium catalyst like Pd(OAc)₂, a base (KOAc), and a phase-transfer catalyst (n-Bu₄NCl) in DMF provides the corresponding 3-vinylated products in excellent yields (81-92%). nih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Yield Range |
|---|---|---|---|---|---|
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%) | Et₃N | DMF | 69-90% |
| Suzuki-Miyaura | Boronic Acids | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | Moderate to High |
| Stille | Organostannanes | PdCl₂(MeCN)₂ | - | DMF | 0-40% |
| Heck | Alkenes (Olefins) | Pd(OAc)₂ (4 mol%) | KOAc | DMF | 81-92% |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical route to complex heterocyclic structures. tandfonline.comresearchgate.net Various MCRs have been developed for the synthesis of functionalized indole-carbonitrile systems.
One such approach involves the one-pot synthesis of indole-pyridine carbonitrile derivatives. tandfonline.com These reactions can bring together an indole derivative, an aldehyde, and a nitrile-containing component, often under catalytic conditions, to rapidly build molecular complexity. tandfonline.comresearchgate.net For example, indolylnicotinonitriles can be synthesized via MCRs, which may proceed under either traditional heating or microwave irradiation, with the latter often providing better yields in shorter reaction times. researchgate.net These strategies are highly valued for their ability to generate diverse libraries of compounds from readily available starting materials in a time- and resource-efficient manner. rug.nlresearchgate.net
The principles of green chemistry are increasingly being applied to the synthesis of indoles and their derivatives to reduce environmental impact. unica.ittandfonline.com Key strategies include the use of microwave irradiation, aqueous reaction media, and solvent-free conditions.
Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reaction times and often improving yields compared to conventional heating. tandfonline.comnih.gov One-pot, multi-component reactions for indole synthesis have been successfully performed under microwave irradiation, demonstrating the efficiency of this technique. nih.gov For instance, the Sonogashira coupling and subsequent cyclization to form substituted indoles can be expedited using this method. nih.gov
The use of water as a solvent is another cornerstone of green chemistry. Aqueous Heck cross-coupling reactions have been developed for the functionalization of halo-indoles and even unprotected halo-tryptophans, showcasing the potential to perform complex transformations in environmentally benign media. researchgate.netnih.gov
Solvent-free reactions, such as those performed using mechanochemistry (ball-milling), represent another green alternative. unica.it A mechanochemical Fischer indolisation has been developed that proceeds without bulk solvent, offering an eco-friendly and efficient protocol for the synthesis of the indole core from a range of arylhydrazines and carbonyl compounds. unica.it These green methodologies not only minimize waste and energy consumption but also can lead to safer and more efficient synthetic processes. tandfonline.comrsc.org
Purification and Isolation Methodologies for 6-Amino-1H-indole-2-carbonitrile
The purification and isolation of the final product and synthetic intermediates are critical steps to ensure the desired compound is obtained with high purity. Standard laboratory techniques are employed for the purification of this compound and its precursors.
A common method involves precipitation followed by filtration. After a reaction is complete, the mixture can be poured into a non-solvent, such as water, which causes the solid product to precipitate out of the solution. nih.gov The solid can then be collected by filtration, washed, and dried. For example, in the iodination of 1H-indole-2-carbonitrile, the product was isolated by pouring the reaction mixture into water, stirring, and filtering the resulting precipitate. nih.gov
For more rigorous purification, column chromatography is the most widely used technique. nih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is chosen to move the compounds through the column at different rates. For indole-2-carbonitrile derivatives, a common eluent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. nih.govgoogle.com The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.
Re Aktivität Und Reaktionswege Von 6 Amino 1h Indol 2 Carbonitril
Dieser Abschnitt befasst sich mit den chemischen Umwandlungen, die 6-Amino-1H-indol-2-carbonitril eingehen kann, und konzentriert sich dabei auf die Reaktivität sowohl des Indol-Ringsystems als auch der Nitril-Funktionsgruppe.
Derivatives and Analogs of 6 Amino 1h Indole 2 Carbonitrile: Structure Activity Relationship Sar Exploration
Synthesis of N-Substituted 6-Amino-1H-indole-2-carbonitriles (e.g., at indole (B1671886) N1)
The nitrogen atom at the N1 position of the indole ring is a common site for substitution, which can significantly influence the molecule's electronic properties and steric profile. The synthesis of N-substituted derivatives typically involves the deprotonation of the indole NH followed by reaction with an electrophile.
A general and widely used method for N-alkylation involves using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting indolide anion readily reacts with various alkyl or benzyl (B1604629) halides. For instance, N-benzylation can be achieved using benzyl bromide, and propargyl groups can be introduced with propargyl bromide, yielding the corresponding N-substituted products. nih.gov While these methods are described for general indole-2-carbonitriles, they are applicable to the 6-amino derivative, provided the amino group is suitably protected to prevent side reactions.
Table 1: Examples of N-Substitution Reactions on Indole-2-carbonitriles
| Starting Material | Reagents | Substituent at N1 | Product | Yield (%) |
| 1H-Indole-2-carbonitrile | 1. NaH, DMF; 2. Benzyl bromide | Benzyl | 1-Benzyl-1H-indole-2-carbonitrile | 71-92 nih.gov |
| 1H-Indole-2-carbonitrile | 1. NaH, DMF; 2. Propargyl bromide | Prop-2-yn-1-yl | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 75 nih.gov |
These N-substitutions are crucial in SAR studies as they can orient other parts of the molecule for optimal target engagement or improve pharmacokinetic properties.
Chemical Modifications at the C6 Amino Group (e.g., amides, ureas, sulfonamides, imines)
The primary amino group at the C6 position is a prime handle for introducing a wide variety of functional groups, leading to derivatives with diverse chemical and biological characteristics. Standard reactions for primary amines can be readily applied here.
Amides: Acylation of the 6-amino group with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields the corresponding amides. This modification introduces a carbonyl group and a new substituent, which can participate in hydrogen bonding and other interactions.
Ureas: The synthesis of urea (B33335) derivatives is a common strategy in drug design. nih.gov The 6-amino group can react with isocyanates to form unsymmetrical ureas. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also produce urea linkages. nih.gov These derivatives are particularly effective as hydrogen bond donors and acceptors.
Sulfonamides: Reaction with various sulfonyl chlorides in the presence of a base like pyridine (B92270) leads to the formation of sulfonamides. The sulfonyl group can act as a hydrogen bond acceptor and the attached substituent can be varied to explore different chemical spaces.
Imines: Condensation with aldehydes or ketones under appropriate conditions results in the formation of imines (Schiff bases), which can be further reduced to secondary amines, providing another layer of structural diversity.
Table 2: General Synthetic Routes for C6-Amino Group Modification
| Derivative Type | General Reagents | Key Intermediate/Linkage |
| Amide | R-COCl, Base or R-COOH, Coupling Agents | -NH-C(=O)-R |
| Urea | R-N=C=O or 1. Phosgene; 2. R-NH2 | -NH-C(=O)-NH-R |
| Sulfonamide | R-SO2Cl, Base | -NH-SO2-R |
| Imine | R-CHO or R-C(=O)-R' | -N=CH-R or -N=C(R)-R' |
The modification at this position is pivotal for tuning the polarity, solubility, and interaction profile of the parent compound. For example, studies on related thiazole (B1198619) derivatives have shown that converting a primary amine to various amides and ureas can lead to highly potent and selective bioactive agents. nih.gov
Transformations of the C2 Nitrile Group to Other Functionalities (e.g., esters, ketones, heterocycles)
The C2-carbonitrile group is a versatile functional group that can be converted into several other moieties, each imparting distinct properties to the molecule. researchgate.net This synthetically valuable group can serve as a precursor to amides, carboxylic acids, amines, and even complex heterocyclic systems. researchgate.netnih.gov
Hydrolysis of the nitrile under acidic or basic conditions can yield the corresponding 1H-indole-2-carboxamide or, upon further hydrolysis, the 1H-indole-2-carboxylic acid. nih.gov The carboxylic acid can then be esterified to produce various esters. Reaction of the nitrile with organometallic reagents, such as Grignard or organolithium reagents, followed by hydrolysis, provides a route to C2-ketones.
Furthermore, the nitrile group is an excellent building block for the synthesis of nitrogen-containing heterocycles. For example, it can participate in cycloaddition reactions or condensation reactions with suitable binucleophiles to form fused or appended heterocyclic rings like triazoles or oxadiazoles. researchgate.net
Table 3: Common Transformations of the C2-Nitrile Group
| Target Functionality | Typical Reagents |
| Carboxamide | H2O, H+ or OH- (controlled conditions) |
| Carboxylic Acid | H2O, H+ or OH- (vigorous conditions) |
| Ester | 1. Hydrolysis to acid; 2. R-OH, H+ |
| Ketone | 1. R-MgBr or R-Li; 2. H3O+ |
| Heterocycle (e.g., Tetrazole) | NaN3, NH4Cl |
Substitutions on the Benzene (B151609) Moiety of the Indole Ring System (C4, C5, C7)
Introducing substituents onto the benzene portion of the indole ring is a powerful strategy for modulating biological activity. Positions C4, C5, and C7 are accessible for functionalization, often through electrophilic substitution or more modern cross-coupling methodologies.
Recent advances have demonstrated switchable and regioselective methods for functionalizing these positions. For example, palladium-catalyzed reactions can be controlled to achieve C4-ethylamination of an indole scaffold. nih.govresearchgate.net By tuning the reaction conditions, specifically the ligand and co-catalyst, the same methodology can be switched to favor the synthesis of C7-aminoindolines. nih.govresearchgate.net This provides a remarkable tool for selectively creating derivatives at either the C4 or C7 position.
The C5 position is also a common site for modification. For instance, N-(1H-indol-5-yl)acetamide derivatives have been synthesized and evaluated for their biological activities, indicating the importance of substitution at this position. iosrjournals.org
Table 4: Selected Examples of Benzene Ring Substitution in Indole Scaffolds
| Position | Type of Reaction | Product Type | Reference |
| C4 | Pd-catalyzed C-H ethylamination | C4-Ethylaminoindole | nih.gov, researchgate.net |
| C7 | Pd-catalyzed reaction with β-carbon elimination | C7-Aminoindoline | nih.gov, researchgate.net |
| C5 | Multi-step synthesis involving amide coupling | N-(1H-indol-5-yl)acetamide derivatives | iosrjournals.org |
SAR studies on related indole structures have shown that the nature and position of these substituents are critical. Halogenation or the introduction of small alkyl groups at C5, for example, has been shown to enhance the potency of certain CB1 receptor allosteric modulators.
Fusion with Other Heterocyclic Systems to Form Polycyclic Scaffolds
Fusing an additional heterocyclic ring to the 6-Amino-1H-indole-2-carbonitrile framework generates complex, rigid polycyclic scaffolds. These structures can present functionalities in well-defined three-dimensional space, often leading to high-affinity interactions with biological targets. The 2-cyanoindole unit is recognized as an effective precursor for creating various indole-fused polycycles. nih.gov
One strategy involves intramolecular reactions where substituents placed at appropriate positions on the indole ring react to form a new ring. For instance, a substituent at the N1 position could react with the C2-nitrile, or a group at C7 could react with the C6-amino group. Another approach is through intermolecular reactions like the inverse-electron-demand hetero-Diels-Alder reaction, which can be used to construct complex fused systems with high stereocontrol. rsc.org The synthesis of 7-azaindole (B17877) derivatives from aminopyrrole carbonitriles showcases how building blocks can be assembled into fused systems. uni-rostock.de
Stereochemical Control in Derivative Synthesis
As molecular complexity increases, controlling the stereochemistry of newly formed chiral centers becomes paramount, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis ensures the production of a single, desired isomer, which is crucial for developing effective and specific therapeutic agents.
Several strategies can be employed to achieve stereocontrol. Chiral auxiliaries can be used to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. Asymmetric catalysis, using chiral catalysts, is a more efficient approach for generating enantiomerically enriched products. For example, the synthesis of optically active N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives highlights the application of stereoselective methods in creating complex indole amides. nih.gov Furthermore, highly stereoselective sequences, such as an internal redox reaction followed by an inverse-electron-demand hetero-Diels-Alder reaction, have been developed to construct complex fused heterocycles with multiple stereocenters in a single process. rsc.org
Advanced Spectroscopic and Structural Characterization Methodologies for 6 Amino 1h Indole 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In 6-Amino-1H-indole-2-carbonitrile, the aromatic protons of the indole (B1671886) ring and the protons of the amino group will resonate at characteristic chemical shifts.
Based on data from analogous substituted indoles, such as 6-aminoindole (B160974) and various indole-2-carbonitriles, the expected ¹H NMR chemical shifts for this compound are presented in the table below. researchgate.netnih.govmdpi.com The protons on the benzene (B151609) ring (H-4, H-5, and H-7) form a specific splitting pattern based on their coupling constants (J). The H-5 proton is expected to appear as a doublet of doublets due to coupling with both H-4 (ortho-coupling, ³J ≈ 8.0-9.0 Hz) and H-7 (meta-coupling, ⁴J ≈ 2.0 Hz). The H-4 proton will likely be a doublet, coupling with H-5, and the H-7 proton will appear as a doublet due to meta-coupling. The H-3 proton typically appears as a singlet in indole-2-carbonitriles. The NH proton of the indole ring and the NH₂ protons of the amino group will appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (Indole) | ~11.5 - 12.5 | br s | - |
| H-3 | ~7.2 - 7.5 | s | - |
| H-4 | ~7.4 - 7.6 | d | ³J ≈ 8.5 |
| H-5 | ~6.7 - 6.9 | dd | ³J ≈ 8.5, ⁴J ≈ 2.0 |
| H-7 | ~6.9 - 7.1 | d | ⁴J ≈ 2.0 |
| NH₂ | ~5.0 - 5.5 | br s | - |
Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary. br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
The carbonitrile carbon (C-2) is expected to be significantly downfield, as is the carbon bearing the amino group (C-6). The chemical shifts of the other carbon atoms in the indole ring can be predicted by comparison with data from related indole derivatives. nih.govmdpi.com For instance, in 6-methoxy-1H-indole-2-carbonitrile, the carbon attached to the oxygen (C-6) resonates at a high chemical shift. nih.gov A similar effect is anticipated for the amino-substituted C-6 in the target molecule.
Interactive Data Table: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~105 - 110 |
| C-3 | ~113 - 116 |
| C-3a | ~124 - 127 |
| C-4 | ~120 - 123 |
| C-5 | ~110 - 113 |
| C-6 | ~145 - 150 |
| C-7 | ~95 - 98 |
| C-7a | ~137 - 140 |
| CN | ~114 - 118 |
Note: These are estimated values based on structurally similar compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show a cross-peak between H-4 and H-5, confirming their ortho-relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the signal for the H-5 proton would correlate with the signal for the C-5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. Key expected HMBC correlations for this compound would include correlations from the H-3 proton to C-2, C-3a, and the nitrile carbon, and from the H-7 proton to C-5 and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly coupled through bonds. This is valuable for determining the three-dimensional structure and conformation of a molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The calculated exact mass for this compound (C₉H₇N₃) is 157.0640. nih.gov An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 158.0718. nih.gov This precise mass measurement helps to confirm the molecular formula and distinguish the compound from isomers.
In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. For aromatic and heterocyclic compounds like indoles, the molecular ion peak is typically prominent due to the stability of the ring system.
The fragmentation of this compound would likely involve characteristic losses. A common fragmentation pathway for indoles is the loss of HCN from the pyrrole (B145914) ring. The presence of the amino and nitrile groups would also influence the fragmentation. For example, the loss of the amino group or the cyano group could be observed. The fragmentation of related nitroindole compounds has been studied and shows complex pathways involving the substituents. nist.gov A detailed analysis of the fragmentation pattern would provide valuable confirmation of the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
In the IR spectrum of this compound, distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups are expected. The primary amine (-NH2) group typically exhibits two N-H stretching bands in the region of 3400-3200 cm⁻¹. The indole N-H stretch is observed as a single, often broader, band around 3300 cm⁻¹. A crucial and characteristic absorption is the C≡N (nitrile) stretch, which appears as a sharp, intense band in the 2260-2220 cm⁻¹ region. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while C=C stretching vibrations within the indole ring appear in the 1650-1450 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the polar N-H and C=O bonds give strong IR signals, the non-polar or symmetric C≡N and C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum. The nitrile group's symmetric stretch is a prominent feature. The analysis of Raman spectra of indole and its derivatives, aided by density functional theory (DFT) calculations, allows for a detailed and consistent assignment of vibrational modes. nih.gov
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium - Strong |
| Indole (N-H) | Stretch | ~3300 | Medium, Broad |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium - Weak |
| Aromatic (C=C) | Ring Stretch | 1650 - 1450 | Medium - Strong |
| Amine (N-H) | Scissoring Bend | 1650 - 1580 | Medium |
These values are representative and can be influenced by the specific chemical environment and solid-state effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The indole ring system is an inherent chromophore, and its electronic absorption spectrum is characterized by π→π* transitions.
For this compound, the conjugated system extends over the bicyclic indole core. The presence of an electron-donating amino (-NH2) group and an electron-withdrawing nitrile (-CN) group at opposite ends of the benzene ring portion of the indole system significantly influences the electronic transitions. The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to the unsubstituted indole. The nitrile group, being electron-withdrawing, further extends the conjugation.
The UV-Vis spectrum of indole itself typically shows two main absorption bands, one around 260-290 nm and a stronger one near 210-220 nm. For this compound, these absorption maxima (λmax) are expected to be shifted to longer wavelengths due to the extended conjugation and the influence of the substituents. Analysis of these shifts helps in understanding the electronic communication between the donor and acceptor groups through the indole scaffold.
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| Indole Ring System | π→π | 220 - 320 |
| Conjugated System with -NH2 and -CN | π→π (Intramolecular Charge Transfer) | > 300 |
Specific λmax values are dependent on the solvent used for analysis.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Furthermore, this analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. The amino group and the indole N-H are potent hydrogen bond donors, while the nitrile nitrogen can act as a hydrogen bond acceptor. These interactions play a critical role in the formation of the solid-state supramolecular architecture. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis, based on known indole structures. mdpi.comwikipedia.org
| Parameter | Description | Example Data |
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5, b = 5.2, c = 14.1; β = 95.5° |
| Bond Length (C≡N) | The length of the carbon-nitrogen triple bond. | ~1.15 Å |
| Bond Length (C-NH2) | The length of the carbon-nitrogen single bond. | ~1.40 Å |
| Intermolecular Interactions | Types of non-covalent bonds in the crystal lattice. | N-H···N hydrogen bonds, π–π stacking |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of indole derivatives like this compound.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this technique, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 99% are often achievable and verifiable with this method. nih.gov The retention time (RT) is a characteristic value for a compound under specific chromatographic conditions. nih.gov
Gas Chromatography (GC) could also be employed, but its use may be limited by the thermal stability and volatility of the analyte. The relatively high polarity and potential for hydrogen bonding in this compound might require derivatization to increase its volatility and prevent peak tailing.
The following table outlines a typical set of conditions for the HPLC analysis of an indole derivative.
| Parameter | Description | Typical Value |
| Column | Stationary phase used for separation. | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Solvent system used to elute the compound. | Gradient of Water and Acetonitrile (with 0.1% TFA) |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Detection | Method used to visualize the compound post-separation. | UV Absorbance at 254 nm or 280 nm |
| Purity | Percentage of the desired compound in the sample. | >99% (as determined by peak area) nih.gov |
| Retention Time (RT) | Time taken for the compound to elute from the column. | Dependent on exact conditions and analyte |
Computational and Theoretical Studies of 6 Amino 1h Indole 2 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for obtaining accurate information about molecular systems.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 6-Amino-1H-indole-2-carbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Conformational analysis would also be important, especially concerning the rotation of the amino group and potential puckering of the indole (B1671886) ring, to identify the global minimum energy conformer and other low-energy isomers.
Interactive Data Table: Hypothetical Optimized Geometry Parameters
Without specific literature data, the following table is a hypothetical representation of what a geometry optimization output for this compound might look like. The values are for illustrative purposes only.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-C (benzene ring) | ~1.39 Å |
| Bond Length | C-N (indole ring) | ~1.37 Å |
| Bond Length | C-C (pyrrole ring) | ~1.40 Å |
| Bond Length | C≡N (nitrile) | ~1.15 Å |
| Bond Length | C-NH2 (amino) | ~1.38 Å |
| Bond Angle | C-N-C (indole ring) | ~108° |
| Bond Angle | C-C-N (nitrile) | ~178° |
| Dihedral Angle | H-N-C-C | ~0° or 180° |
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO)
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the amino group would be expected to raise the HOMO energy, making it more electron-rich, while the nitrile group would lower the LUMO energy, making it a better electron acceptor.
Interactive Data Table: Hypothetical FMO Analysis
This table illustrates the kind of data that would be generated from an FMO analysis. The values are hypothetical.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.5 | Primarily located on the indole ring and amino group |
| LUMO | -1.2 | Primarily located on the nitrile group and pyrrole (B145914) ring |
| HOMO-LUMO Gap | 4.3 | Indicates moderate stability and reactivity |
Electrostatic Potential (ESP) Maps and Charge Distribution
An Electrostatic Potential (ESP) map visualizes the charge distribution of a molecule. It shows regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show negative potential around the nitrogen atom of the nitrile group and the amino group, indicating their nucleophilic character. Positive potential would be expected around the hydrogen atoms of the amino group and the indole N-H.
Spectroscopic Property Predictions and Comparison with Experimental Data (e.g., NMR chemical shifts, UV-Vis absorption)
Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transitions responsible for UV-Vis absorption, providing the λmax values.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is also a powerful tool for studying the mechanisms of chemical reactions. By modeling the transition states, chemists can understand the energy barriers and pathways of reactions.
Potential Energy Surface Scans
A potential energy surface (PES) scan involves systematically changing a specific geometric parameter (like a bond length or dihedral angle) and calculating the energy at each step. This allows for the mapping of the reaction coordinate and the identification of transition states and intermediates. For a reaction involving this compound, a PES scan could be used to explore, for example, the rotational barrier of the amino group or the mechanism of an electrophilic substitution on the indole ring.
Activation Energy Barrier Calculations
Activation energy barrier calculations are crucial for understanding the kinetics and mechanisms of chemical reactions. For a molecule like this compound, these calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), can predict the energy required to overcome the transition state for various transformations, such as isomerization or reaction with other molecules. researchgate.netacs.org
While specific activation energy data for this compound is not available in the reviewed literature, studies on the parent indole scaffold provide insight into the methodologies used. For instance, DFT calculations have been employed to investigate the pathways of unimolecular isomerizations of indole. acs.org Such studies optimize the geometries of reactants, transition states, and products. acs.org The energy difference between the reactant and the transition state defines the activation barrier. For example, DFT has been used to calculate the activation and reaction energies for the hydrodenitrogenation of indole on metal surfaces, a key process in industrial catalysis. researchgate.net These calculations help in mapping out potential energy surfaces and identifying the most favorable reaction pathways. researchgate.net For this compound, this approach could be used to study its rotational barriers, tautomerization, or its reactivity in synthetic transformations. The accuracy of these calculations depends on the chosen functional and basis set. youtube.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD can reveal how this compound might behave in a solution, interact with biological macromolecules, and explore different conformational states. nih.gov
MD simulations on the parent indole ring and its derivatives have been performed to understand their behavior in aqueous environments. aip.org These simulations show how solute-solvent interactions, primarily electrostatic, govern the dynamics. aip.org For instance, studies on indole in water have quantified the significant Stokes shift in its fluorescence spectrum, attributing it to the rapid reorganization of nearby water molecules following electronic excitation. aip.org Ab initio calculations have further detailed the nature of interactions between indole and water, identifying both σ-type hydrogen-bonded complexes and π-type complexes, with the former being more stable. nih.govaip.org
For this compound, MD simulations could elucidate:
Solvation: How the amino and nitrile groups influence the surrounding water shell.
Conformational Flexibility: The rotational freedom around the C-C bond connecting the nitrile group and the flexibility of the amino group.
Binding Site Dynamics: When docked into a protein, MD simulations can assess the stability of the binding pose and the dynamic network of interactions formed with amino acid residues. nih.gov The generation of a molecular force field, a prerequisite for MD, can be facilitated by tools like the Automated Topology Builder (ATB).
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are invaluable in medicinal chemistry and materials science for predicting the properties of new molecules and guiding synthesis. researchgate.netnih.gov
The core of a QSAR/QSPR study involves three main steps:
Descriptor Calculation: Numerical values, or "descriptors," are generated to represent the chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., van der Waals volume). nih.govmdpi.com
Model Building: A mathematical model is created using statistical methods (like multiple linear regression or machine learning) to find a correlation between the descriptors and the observed activity or property. nih.gov
Validation: The model's statistical robustness and predictive power are rigorously tested, often through internal cross-validation and external validation with a separate test set of compounds. nih.govnih.gov
For a class of compounds including this compound, a QSAR study would involve synthesizing a series of analogues with varied substituents on the indole ring. By measuring a specific property (e.g., binding affinity to a target), a model could be built to determine which structural features (the "structural determinants") are most important. nih.gov For example, a QSAR study on indole derivatives as Pim-1 inhibitors successfully built robust models using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) methods, which use 3D steric and electrostatic fields as descriptors. nih.gov Such studies can reveal whether properties like hydrophobicity, specific electronic features, or the steric bulk of substituents are critical for a desired outcome. nih.gov
Molecular Docking and Simulation Studies of Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.gov It is widely used to understand binding mechanisms at a molecular level, focusing on molecular recognition rather than the ultimate biological effect. nih.govmdpi.com The process involves sampling many possible conformations of the ligand within the receptor's active site and scoring them based on a function that approximates the binding free energy.
Studies on various indole derivatives have revealed common interaction patterns with protein targets. nih.govmdpi.com Key binding mechanisms include:
Hydrogen Bonding: The indole N-H group is a common hydrogen bond donor. mdpi.commdpi.com In this compound, the amino group (-NH2) can also act as a hydrogen bond donor, while the nitrile nitrogen (-C≡N) can act as an acceptor.
π-Interactions: The aromatic indole ring frequently engages in π-π stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan, or in π-alkyl interactions.
Hydrophobic Interactions: The bicyclic indole core creates a significant hydrophobic surface that can interact favorably with nonpolar pockets in a protein active site. mdpi.com
The table below summarizes docking results for several different indole derivatives from the literature to illustrate the type of data generated, focusing on the binding energy scores and key interacting residues.
| Example Indole Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types Noted | Reference |
|---|---|---|---|---|---|
| Indole-based hydrazide (Compound S3) | COX-2 | -9.89 | Tyr355, Arg120 | Hydrogen Bonding | mdpi.com |
| 2-(1H-indol-3-yl)acetamide derivative (Compound 5c) | 4DH6 | -7.88 | THR232, GLY230, PRO70 | Hydrogen Bonding | aip.org |
| Spiro[indole-3,4′-pyridine] derivative (Compound 17a) | PqsR of P. aeruginosa | -8.2 | Not specified | Hydrogen Bonding, Hydrophobic | mdpi.com |
| Thieno[3,2-b]furan-indole derivative (Compound 9) | MurC Ligase | -11.5 | Not specified | Hydrogen Bonds, Pi-stacked | nih.gov |
Applications and Utility of 6 Amino 1h Indole 2 Carbonitrile in Chemical Science
As a Versatile Building Block in Organic Synthesis
The strategic placement of reactive sites—the amino group, the nitrile, the indole (B1671886) nitrogen (N-H), and the C3 position of the indole ring—makes 6-Amino-1H-indole-2-carbonitrile an exemplary building block for constructing more complex molecular architectures.
The 2-cyanoindole moiety is a recognized precursor for a variety of substituted indoles and fused polycyclic systems. nih.gov The functional groups on this compound allow for a wide range of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, or serve as a directing group in electrophilic substitutions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. Furthermore, the indole N-H can be alkylated or arylated, and the C3 position is susceptible to electrophilic attack, enabling further diversification. nih.govresearchgate.net
Modern cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille reactions, are frequently employed to functionalize indole rings, often by first installing a halogen at a specific position. nih.gov A similar strategy could be applied to derivatives of this compound to introduce aryl, alkyl, or acetylenic substituents, thereby expanding its synthetic utility.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Relevance |
|---|---|---|---|
| 6-Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides | Modification of electronic properties, precursor for further reactions. |
| 6-Amino Group | Diazotization -> Sandmeyer | Halogenated, Cyanated Indoles | Introduction of diverse functional groups. |
| 2-Nitrile Group | Hydrolysis (acid/base) | Indole-2-carboxylic acid/amide | Access to other key indole synthons. nih.govnih.gov |
| 2-Nitrile Group | Reduction (e.g., LiAlH₄) | 2-(Aminomethyl)indole | Creation of new side chains and linkers. |
| Indole N-H | Alkylation, Arylation | N-Substituted Indoles | Modulation of solubility and biological activity. nih.gov |
| Indole C3-Position | Electrophilic Substitution | C3-Functionalized Indoles | Introduction of pharmacophores and functional handles. nih.gov |
| Indole Ring | Palladium-Catalyzed Cross-Coupling (on a halogenated derivative) | Arylated/Alkylated Indoles | Construction of complex biaryl systems and natural product analogs. nih.govnih.gov |
The indole framework is a privileged structure in medicinal chemistry and natural product synthesis. nih.govnih.gov this compound serves as an excellent starting point for the synthesis of complex, fused heterocyclic systems. The dual functionality of the molecule allows for sequential or one-pot reactions to build additional rings onto the indole core.
For instance, the nitrile group can react with binucleophiles to form new heterocyclic rings. The amino group can be transformed into a leaving group or used as a nucleophile in intramolecular cyclization reactions to form polycyclic structures. researchgate.net The synthesis of isomeric structures like 7-azaindoles, which are bioisosteres of indoles, often proceeds through the cyclization of functionalized pyridine (B92270) or pyrrole (B145914) precursors. researchgate.netuni-rostock.de Analogous strategies, starting from the aminonitrile scaffold, can be envisioned to produce novel nitrogen-containing polyheterocycles. The development of such methods is a key area of organic chemistry, providing access to compounds with unique biological and photophysical properties. researchgate.net
In multistep synthesis, a precursor is a compound that is part of a longer reaction pathway leading to a final target molecule. This compound is well-suited for this role. Each of its functional groups can be selectively modified or protected, allowing for a stepwise construction of a complex target.
For example, the synthesis of potent enzyme inhibitors or receptor antagonists often requires a specific substitution pattern on the indole ring. nih.govnih.gov A synthetic sequence might begin with the protection of the amino group of this compound, followed by N-alkylation of the indole ring, and subsequent modification of the nitrile. Finally, deprotection of the amino group would yield a polysubstituted indole that would be difficult to access through other means. The ability to perform these transformations sequentially makes this compound a valuable intermediate in the discovery of new drug candidates and other functional molecules.
Integration into Novel Material Architectures
The unique electronic structure of this compound, featuring a donor-acceptor architecture, makes it an attractive candidate for incorporation into advanced functional materials.
The development of stable and tunable polycyclic aromatic compounds is a central goal in the field of organic optoelectronics. chemrxiv.org Materials with donor-acceptor characteristics are often used as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group acts as an electron donor while the nitrile group acts as an electron acceptor, facilitating intramolecular charge transfer (ICT) upon photoexcitation.
By incorporating this compound or its derivatives into larger π-conjugated systems, it is possible to fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels. chemrxiv.orgnih.gov This tuning capability allows for the rational design of materials with specific absorption and emission wavelengths, as well as controlled charge-transport properties. Research on related amino-substituted anthanthrenes and π-expanded indoloindolizines has demonstrated that chemical modification of the amino group or expansion of the aromatic system can systematically modulate the optoelectronic properties of the resulting molecules. chemrxiv.orgnih.gov
The intrinsic donor-π-acceptor (D-π-A) nature of this compound makes it an ideal scaffold for the design of fluorescent probes. nih.gov The fluorescence properties of D-π-A dyes are often highly sensitive to the local environment, making them useful for sensing applications.
The design principles for such probes rely on the modulation of the intramolecular charge transfer (ICT) state. The electron-donating amino group and electron-withdrawing nitrile group are linked by the π-system of the indole ring. The emission wavelength and quantum yield of such fluorophores can be sensitive to solvent polarity, pH, or the presence of specific analytes like metal ions. nih.govmdpi.com For example, protonation of the amino group in acidic conditions would diminish its electron-donating ability, leading to a change in the fluorescence signal. Similarly, reactions that modify either the donor or acceptor group can be used to create "turn-on" or "turn-off" probes. Studies on other indole-based fluorescent analogues have shown that substitution can significantly red-shift the absorption and emission spectra, enabling applications in biological imaging. nih.govnih.govresearchgate.net
Table 2: Design Principles for Fluorescent Probes Based on the this compound Scaffold
| Design Principle | Mechanism | Potential Application | Supporting Literature Principle |
|---|---|---|---|
| Solvatochromism | The D-π-A structure leads to a large change in dipole moment upon excitation, making fluorescence sensitive to solvent polarity. | Polarity sensors, mapping environments in complex mixtures or biological systems. | nih.gov |
| pH Sensing | Protonation of the amino group modulates the ICT process, causing a shift in fluorescence color or intensity. | pH probes for cellular imaging or chemical analysis. | nih.gov |
| Analyte Detection | The amino or nitrile group can be modified to act as a chelator or reactive site for a specific target (e.g., metal ions, reactive oxygen species). | Selective fluorescent sensors for biological or environmental monitoring. | mdpi.combohrium.com |
| Bio-conjugation | The amino group can be used as a handle to attach the fluorophore to biomolecules like proteins or nucleic acids. | Fluorescent labeling for bioimaging. | researchgate.net |
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Amino acids and other molecules containing both hydrogen-bond donors and acceptors are known to form well-defined nanostructures like fibers, ribbons, and hydrogels. rsc.orgmdpi.com
This compound possesses multiple sites for hydrogen bonding: the N-H of the indole ring and the two N-H bonds of the amino group can act as donors, while the nitrogen of the nitrile group can act as an acceptor. This functionality, combined with the potential for π-π stacking between the aromatic indole rings, provides the necessary driving forces for self-assembly or co-assembly with other molecules into ordered supramolecular materials. rsc.org These materials could have applications in areas such as drug delivery, tissue engineering, and molecular electronics.
Applications in Catalysis and Ligand Design
The structural features of this compound make it a promising candidate for applications in coordination chemistry and catalysis. The indole scaffold itself is a versatile ligand, capable of coordinating to metal centers in various modes. preprints.org The presence of the indole nitrogen (N-1), the exocyclic amino group (6-NH2), and the nitrogen of the nitrile function (2-CN) provides multiple potential donor sites for metal complexation.
Indole derivatives are known to form stable complexes with a variety of transition metals, including nickel, zinc, cobalt, and copper. preprints.orgmdpi.comresearchgate.net These complexes can exhibit diverse coordination geometries, such as square-planar or octahedral, depending on the metal ion and the steric and electronic properties of the indole ligand. mdpi.com For this compound, the amino and nitrile groups could allow it to act as a bidentate or even a polydentate ligand, bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). The synthesis of such complexes would typically involve the reaction of the indole derivative with a metal salt in a suitable solvent. researchgate.net For example, zinc(II) complexes have been synthesized from ligands containing an indole and an imidazole (B134444) moiety, forming structures with the general formula [Zn(Ligand)₂Cl₂]. mdpi.comresearchgate.net
While there is extensive research on using chiral organocatalysts for the asymmetric synthesis of complex indole-containing molecules, the use of simple indole derivatives themselves as organocatalysts is less common. mdpi.comrsc.org However, the bifunctional nature of this compound, possessing both a basic amino group and a Lewis basic nitrile site, suggests potential for its exploration in organocatalysis, particularly if rendered chiral.
Probes for Mechanistic Biological Research
The indole scaffold is a key component in molecules designed to interact with biological systems. nih.gov Its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions allows it to bind effectively to the active sites of enzymes and the binding pockets of receptors.
Enzyme inhibitors are molecules that interfere with the catalytic action of an enzyme, often by binding to its active site or an allosteric site. bioninja.com.aulongdom.org This inhibition can be competitive, where the inhibitor resembles the substrate, or non-competitive, where it binds elsewhere and induces a conformational change. longdom.org The indole nucleus is a common feature in many enzyme inhibitors, acting as a scaffold to position other functional groups for optimal interaction with the enzyme target. nih.gov
Derivatives of indole-2-carboxylic acid, which are structurally related to this compound, have been identified as inhibitors of enzymes like HIV-1 integrase. In these cases, the indole core and the C2 substituent are crucial for chelating metal ions (Mg²⁺) within the enzyme's active site, a key mechanistic step for inhibition. Further modifications to the indole ring can enhance interactions with nearby hydrophobic pockets or viral DNA, improving potency.
The table below summarizes key interactions observed for related indole derivatives, illustrating the types of molecular-level interactions the this compound scaffold could potentially form.
| Inhibitor Class | Enzyme Target | Key Interactions of the Indole Scaffold |
| Indole-2-carboxylic acids | HIV-1 Integrase | Chelation of Mg²⁺ ions by the indole nitrogen and C2-carboxyl group; π-π stacking with viral DNA. |
| Indole-2-carboxamides | Epidermal Growth Factor Receptor (EGFR) Kinase | Stacking with phenylalanine residues in the hydrophobic pocket; hydrogen bonding from the indole NH to backbone residues. |
| Indole-2-carboxamides | Androgen Receptor (BF3 site) | Allosteric binding, disrupting receptor function. |
Although direct studies on this compound as an enzyme inhibitor are not prominent in the literature, its structure suggests it could be a valuable starting point for designing new inhibitors. The 6-amino group could serve as a hydrogen bond donor, while the 2-nitrile could act as a hydrogen bond acceptor or participate in other polar interactions within an enzyme's active site.
The ability of a molecule to bind with high affinity and selectivity to a biological receptor is fundamental to its function as a research probe or therapeutic agent. Cyanoindole derivatives have been successfully developed as highly selective ligands for dopamine (B1211576) receptors, which are important targets in neuroscience research. nih.gov
Specifically, studies on 2- and 3-piperazinylmethyl-substituted cyanoindoles revealed potent and selective binding to the dopamine D₄ subtype. nih.gov In this research, the cyano group at the 5- or 6-position of the indole ring was found to be critical for achieving high receptor affinity and selectivity. For example, the compound FAUC 316, a 2-aminomethyl-5-cyanoindole derivative, displayed extraordinary selectivity for the D₄ receptor over other dopamine receptor subtypes. nih.gov
Similarly, aminopyrido[1,2-a]indoles, which contain a fused amino-indole-like structure, have shown selective affinity for the D₂ autoreceptor. nih.gov These findings underscore the importance of both the amino and cyano functionalities in mediating receptor-ligand interactions. The 6-amino group on this compound could act as a key hydrogen-bonding moiety, while the 2-cyano group could interact with polar residues or act as a bioisostere for other functional groups in a receptor's binding pocket.
The table below presents binding data for related cyanoindole derivatives, highlighting their potential as receptor ligands.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| FAUC 299 (2-aminomethyl-5-cyanoindole derivative) | Dopamine D₄ | 0.52 | Partial Agonist | nih.gov |
| FAUC 316 (2-aminomethyl-5-cyanoindole derivative) | Dopamine D₄ | 1.0 | Partial Agonist | nih.gov |
| Dipropylamino derivative (8-aminopyrido[1,2-a]indole) | Dopamine D₂ | 450 | Agonist | nih.gov |
These data suggest that the this compound scaffold is a promising platform for developing novel ligands for neurological receptors, where the specific arrangement of functional groups can be fine-tuned to achieve desired affinity and selectivity.
Analytical Chemistry Applications
In analytical chemistry, there is a continuous need for sensitive and selective methods for detection. Fluorescent probes are particularly valuable tools because they can convert the presence of a specific analyte or a change in the chemical environment into a measurable light signal. mdpi.com The indole ring is inherently fluorescent, a property famously utilized in the amino acid tryptophan to study protein structure and dynamics. mdpi.com
The photophysical properties of indole derivatives can be significantly enhanced by creating a donor-π-acceptor (D-π-A) system. mdpi.com In such a system, an electron-donating group and an electron-withdrawing group are attached to the same π-conjugated scaffold. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which often results in a large Stokes shift (separation between absorption and emission maxima) and high fluorescence quantum yields. mdpi.commdpi.com
This compound possesses the ideal structure for a D-π-A fluorophore. The electron-donating 6-amino group can push electron density through the π-system of the indole ring to the electron-withdrawing 2-cyano group. This architecture suggests that the compound could exhibit strong fluorescence, potentially with properties sensitive to solvent polarity or pH, making it a candidate for use as an analytical probe. mdpi.com Research on other indole derivatives has demonstrated that such molecules can serve as effective fluorescent sensors for detecting pH changes or for use in logic gates. mdpi.com Furthermore, related fluorescent indole analogues have been synthesized for use as probes in biochemical research, indicating the broad utility of this chemical class in developing analytical tools. nih.govresearchgate.netnih.gov Therefore, this compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes and materials.
Future Research Directions and Unexplored Avenues for 6 Amino 1h Indole 2 Carbonitrile
The unique structural features of 6-Amino-1H-indole-2-carbonitrile, combining a reactive amino group and a versatile carbonitrile function on the indole (B1671886) scaffold, position it as a compound of significant interest for future chemical research. The exploration of this molecule is far from complete, and several exciting avenues remain for investigation. These range from developing greener synthesis methods to uncovering new reactivity patterns and leveraging cutting-edge computational tools.
Q & A
Q. What are the common synthetic routes for 6-Amino-1H-indole-2-carbonitrile, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 5-amino-1H-indole derivatives are synthesized via palladium-catalyzed cross-coupling or cyclization of substituted anilines with nitrile precursors. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., CuI or Pd(PPh₃)₄) significantly impact yield and purity. Evidence from related indole carbonitriles suggests that steric hindrance from substituents may require prolonged reaction times (12–24 hours) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the indole scaffold and cyano group (δ ~110–120 ppm for CN).
- IR Spectroscopy : A sharp peak near 2200 cm confirms the nitrile functional group.
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion validation and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, especially for resolving hydrogen bonding involving the amino group .
Q. How should researchers handle storage and solubility challenges for this compound?
this compound is hygroscopic and light-sensitive. Store at –20°C under inert gas (N₂/Ar). For solubility, use polar aprotic solvents (DMSO, DMF) or acidic aqueous buffers (pH < 5). Co-solvents like PEG-400 may enhance dissolution for biological assays .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group affect the reactivity of the indole ring in cross-coupling reactions?
The cyano group at the 2-position deactivates the indole ring, directing electrophilic substitution to the 5- or 7-position. Computational studies (DFT) show reduced electron density at the 3-position, making it less reactive toward Suzuki-Miyaura coupling. However, Pd-catalyzed C–H activation at the 5-amino group is feasible, as seen in analogs like 6-cyanoindole derivatives .
Q. What computational methods are used to predict the crystal structure and intermolecular interactions of this compound?
- Molecular Dynamics (MD) Simulations : Assess packing efficiency and hydrogen-bonding networks (e.g., N–H···N interactions between amino and cyano groups).
- SHELX Refinement : Resolves twinning or disorder in crystallographic data, particularly for high-resolution structures.
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts, critical for understanding stability and polymorphism .
Q. How do structural modifications (e.g., halogenation) at the 5-amino position influence biological activity?
Halogenation (Cl, Br) at the 5-position enhances lipophilicity and binding affinity to kinase targets, as observed in bisindolylmaleimide analogs. For example, brominated derivatives show improved IC₅₀ values (nM range) in kinase inhibition assays. However, steric bulk may reduce solubility, requiring formulation optimization .
Q. What contradictions exist in the literature regarding the compound’s stability under oxidative conditions?
- Conflicting Data : Some studies report degradation via cyano group hydrolysis under acidic oxidation, while others note stability in neutral buffers.
- Resolution : Kinetic studies suggest that electron-donating substituents (e.g., methyl groups) on the indole ring slow hydrolysis. Controlled experiments with LC-MS monitoring are recommended to validate degradation pathways .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, varying catalysts, solvents, and temperatures.
- Data Contradictions : Cross-validate spectroscopic results with computational models (e.g., NMR chemical shift prediction via ACD/Labs).
- Safety Protocols : Follow OSHA guidelines for handling nitriles (e.g., use fume hoods, avoid skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
